molecular formula C11H17FN2O2S B14912474 n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide

n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B14912474
M. Wt: 260.33 g/mol
InChI Key: FYBXYIIBTOCXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a fluorobenzene ring substituted with a sulfonamide group and an ethyl(methyl)aminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Ethyl(methyl)aminoethyl Intermediate: This can be achieved by reacting ethylamine with methylamine under controlled conditions.

    Introduction of the Fluorobenzene Ring: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)aminoethyl side chain.

    Reduction: Reduction reactions can also occur, especially at the sulfonamide group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Products may include various oxidized forms of the ethyl(methyl)aminoethyl side chain.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Products with different substituents on the benzene ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a reagent in various organic reactions.

Biology:

  • Potential applications in the study of enzyme inhibition due to its sulfonamide group.

Medicine:

  • Investigated for its potential as an antibiotic or antifungal agent.
  • May have applications in the development of new pharmaceuticals.

Industry:

  • Used in the production of specialty chemicals.
  • Potential applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting an antibacterial effect.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure.

    Sulfamethoxazole: A sulfonamide antibiotic with a different side chain.

Comparison:

    Uniqueness: n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is unique due to its specific side chain and fluorobenzene ring, which may confer different biological activities and chemical properties compared to other sulfonamides.

    Applications: While similar compounds like sulfanilamide and sulfamethoxazole are well-known antibiotics, the unique structure of this compound may offer potential for novel applications in medicine and industry.

Properties

Molecular Formula

C11H17FN2O2S

Molecular Weight

260.33 g/mol

IUPAC Name

N-[2-[ethyl(methyl)amino]ethyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C11H17FN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3

InChI Key

FYBXYIIBTOCXLV-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.